molecular formula C15H12O5 B14026412 Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B14026412
M. Wt: 272.25 g/mol
InChI Key: PLDQJDMALUSFHV-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is a chemical compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole core substituted with a hydroxyl group at the 7th position, a phenyl group at the 2nd position, and a methyl ester group at the 5th position. This structural motif is found in various natural products and synthetic compounds with significant pharmaceutical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2nd position enhances its stability and reactivity compared to other similar compounds .

Biological Activity

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate (CAS Number: 69829-46-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H16_{16}O5_5
  • Molecular Weight : 348.35 g/mol
  • LogP : 3.85 (indicating moderate lipophilicity)

These properties suggest that the compound may have significant interactions within biological systems, particularly in terms of permeability and solubility.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. In vitro assays demonstrated its efficacy in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. The compound showed an IC50_{50} value of approximately 0.68 µM, indicating strong inhibitory activity against this target while exhibiting minimal cytotoxicity towards normal cell lines (IC50>150μM_{50}>150\mu M) .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that it exhibited significant activity against four different cancer cell lines with IC50_{50} values ranging from 26 to 65 µM. This suggests a promising avenue for further exploration in cancer therapeutics .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with metabolic disorders and cancer proliferation. The ability to inhibit α-amylase may contribute to its antidiabetic properties by reducing glucose absorption . Furthermore, its interaction with cellular pathways related to apoptosis and cell cycle regulation could explain its cytotoxic effects on cancer cells.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was tested alongside other benzodioxole derivatives for their α-amylase inhibition. The results indicated that this compound not only inhibited enzyme activity effectively but also maintained a favorable safety profile compared to other tested compounds .

Case Study 2: In Vivo Testing

In vivo studies using a streptozotocin-induced diabetic mice model demonstrated the compound's potential to lower blood glucose levels significantly. After administration of five doses, notable reductions in glucose levels were observed, supporting its role as an antidiabetic agent .

Research Findings Summary Table

Study Biological Activity IC50_{50} Value Notes
Study Aα-Amylase Inhibition0.68 µMMinimal cytotoxicity on normal cells
Study BCytotoxicity on Cancer26 - 65 µMEffective against multiple cancer lines
Study CIn Vivo AntidiabeticNot specifiedSignificant reduction in blood glucose levels

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

methyl 7-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H12O5/c1-18-14(17)10-7-11(16)13-12(8-10)19-15(20-13)9-5-3-2-4-6-9/h2-8,15-16H,1H3

InChI Key

PLDQJDMALUSFHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OC(O2)C3=CC=CC=C3)O

Origin of Product

United States

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